

AVN-211: A Technical Guide on its Potential Impact on Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

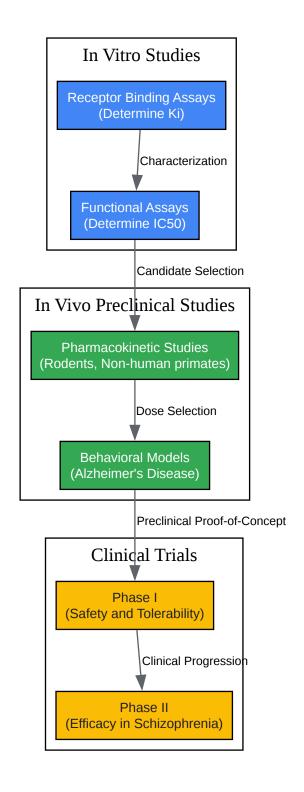
AVN-211 (also known as CD-008-0173) is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and memory, such as the hippocampus and cortex.[1] Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects in preclinical models of Alzheimer's disease.[1] **AVN-211** has undergone preclinical and clinical evaluation for its therapeutic potential in central nervous system disorders, primarily schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the available data on **AVN-211**, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies. The potential implications for other neurodegenerative disorders, such as Parkinson's and Huntington's disease, are also discussed based on the known role of the 5-HT6 receptor in neuronal function.

Introduction

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing global health burden. A common pathological feature of these diseases is the progressive loss of neuronal function and structure, leading to debilitating cognitive, motor, and behavioral impairments. Current

therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. The serotonin 5-HT6 receptor has emerged as a promising therapeutic target for cognitive enhancement in these disorders.[1] **AVN-211**, a selective 5-HT6 receptor antagonist, has been investigated for its potential to ameliorate cognitive deficits associated with neurodegeneration.

Mechanism of Action of AVN-211


AVN-211 exerts its pharmacological effects through high-affinity binding to and blockade of the 5-HT6 receptor.[2] This G-protein coupled receptor is primarily coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, **AVN-211** modulates downstream signaling cascades, ultimately influencing the activity of various neurotransmitter systems.

Signaling Pathways

The primary signaling pathway modulated by **AVN-211** is the canonical Gs-cAMP pathway. However, the 5-HT6 receptor is also known to signal through alternative, non-G-protein-mediated pathways, including those involving Fyn tyrosine kinase and the extracellular signal-regulated kinase (ERK). The antagonism of these pathways by **AVN-211** is thought to contribute to its pro-cognitive effects.

AVN-211 antagonizes the canonical 5-HT6 receptor signaling pathway.

Click to download full resolution via product page

General experimental workflow for the development of **AVN-211**.

Quantitative Data

In Vitro Binding and Functional Activity

AVN-211 demonstrates high affinity and potent antagonist activity at the human 5-HT6 receptor. Its selectivity has been characterized against a panel of other receptors, ion channels, and transporters.

Parameter	Value	Assay Type	Reference
Ki (human 5-HT6)	1.09 nM	Radioligand Binding	[2]
IC50 (human 5-HT6)	2.34 nM	Functional Antagonism	[2]
Selectivity	>5000-fold over 65 other receptors, enzymes, and ion channels	Radioligand Binding	[2][3]
Ki (5-HT2B)	196 nM	Radioligand Binding	[2]

In Vivo Pharmacokinetics

Pharmacokinetic properties of **AVN-211** have been evaluated in multiple species. The compound exhibits characteristics suitable for a centrally acting therapeutic agent.

Species	Route	Dose	Key Findings	Reference
Mice	i.p.	0.05-1 mg/kg	Significantly reverses memory impairment.	[2]
Rats	i.p.	0.05-0.2 mg/kg	Significantly improves navigation ability.	[2]
Monkeys	-	-	Favorable pharmacokinetic profile.	[4]

Experimental Protocols Radioligand Binding Assay for 5-HT6 Receptor

Objective: To determine the binding affinity (Ki) of **AVN-211** for the human 5-HT6 receptor.

Materials:

- Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
- Radioligand: [3H]-LSD (Lysergic acid diethylamide).
- Non-specific binding control: Methiothepin (5 μΜ).
- Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- In a 96-well plate, combine 100 μL of membrane suspension (25 μg protein/well), 10 μL of [3H]-LSD (final concentration 2.5-10.0 nM), and 90 μL of either binding buffer (for total binding), methiothepin (for non-specific binding), or varying concentrations of AVN-211.
- Incubate the plate at 37°C for 60 minutes.[5]
- Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.

- Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value of **AVN-211** from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Morris Water Maze for Cognitive Assessment in an Alzheimer's Disease Mouse Model

Objective: To evaluate the effect of **AVN-211** on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.

Apparatus:

- A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
- A hidden platform submerged 1 cm below the water surface.
- Visual cues placed around the room.
- A video tracking system.

Procedure:

- Acquisition Phase (4-6 days):
 - Mice are given four trials per day to find the hidden platform.
 - For each trial, the mouse is released from one of four starting positions.
 - The trial ends when the mouse finds the platform or after a maximum time (e.g., 60 seconds). If the mouse fails to find the platform, it is guided to it.
 - The time to find the platform (escape latency) and the path length are recorded.

- Probe Trial (Day after last acquisition day):
 - The platform is removed from the pool.
 - The mouse is allowed to swim freely for a set time (e.g., 60 seconds).
 - The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are measured.
- Data Analysis:
 - Escape latencies during the acquisition phase are analyzed using repeated measures ANOVA.
 - Probe trial data are analyzed using one-way ANOVA or t-tests to compare between treatment groups.

AVN-211 in Neurodegenerative Disorders Alzheimer's Disease

Preclinical studies have demonstrated the potential of **AVN-211** to improve cognitive function in animal models of Alzheimer's disease.[4] In these models, **AVN-211** has been shown to reverse memory deficits and enhance learning.[4] The pro-cognitive effects of **AVN-211** are believed to be mediated by its ability to modulate cholinergic and glutamatergic neurotransmission through 5-HT6 receptor blockade.[1] In 2015, Avineuro Pharmaceuticals announced plans to initiate clinical trials of **AVN-211** for Alzheimer's disease.[6][7] However, the current status of these trials is not publicly available.

Parkinson's Disease and Huntington's Disease

While there are no direct studies of **AVN-211** in Parkinson's or Huntington's disease, the role of the 5-HT6 receptor in these conditions is an area of emerging research. Cognitive impairment is a significant non-motor symptom in both diseases. Given the pro-cognitive effects of 5-HT6 receptor antagonists, it is plausible that they could offer therapeutic benefits. For instance, some research suggests that 5-HT6 receptor antagonists may have a role in managing neuropsychiatric symptoms in dementia, which can be a feature of Parkinson's disease.[8] Latrepirdine, a compound with 5-HT6 antagonist activity, was investigated in clinical trials for

Huntington's disease.[9] Further research is warranted to explore the potential of selective 5-HT6 receptor antagonists like **AVN-211** in these patient populations.

Clinical Development and Current Status

AVN-211 has progressed through Phase I and Phase II clinical trials for the treatment of schizophrenia.[10][11] A Phase IIa trial showed that AVN-211 as an add-on therapy to antipsychotics resulted in a significant improvement in the PANSS positive subscale score.[12] A subsequent Phase IIb study was initiated in 2013.[6] In 2015, Avineuro reported the completion of a Phase II pilot study of AVN-211 in schizophrenia, noting that while the primary endpoint was not met, there was a trend towards superiority over placebo in certain patient subgroups.[11] The company stated its intention to continue clinical trials for both schizophrenia and Alzheimer's disease.[11] As of late 2025, there is no publicly available information on the further clinical development of AVN-211.

Conclusion

AVN-211 is a potent and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease. Its mechanism of action, involving the modulation of key neurotransmitter systems, provides a strong rationale for its investigation in neurodegenerative disorders characterized by cognitive impairment. While clinical development has focused on schizophrenia, the preclinical data supports its potential in Alzheimer's disease. The therapeutic utility of **AVN-211** and other 5-HT6 receptor antagonists in Parkinson's and Huntington's disease remains an area for future exploration. Further clinical trials are necessary to fully elucidate the therapeutic potential of **AVN-211** in these debilitating neurological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. avineuro.ru [avineuro.ru]
- 4. Investigation into new molecules that could potentially treat Alzheimer's | Technology Networks [technologynetworks.com]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avineuro Announces Beginning of Phase 2b Clinical Studies of AVN-211, Potent Small Molecule for Treatment of Schizophrenia BioSpace [biospace.com]
- 7. | BioWorld [bioworld.com]
- 8. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avineuro Announces Beginning of Phase I Clinical Studies of AVN-211, Potent Small Molecule for Treatment of Schizophrenia BioSpace [biospace.com]
- 11. Avineuro Completed Phase II Clinical Study Of AVN-211, A Selective 5-HT6 Receptor Antagonist - BioSpace [biospace.com]
- 12. Avineuro Pharmaceuticals, Inc. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [AVN-211: A Technical Guide on its Potential Impact on Neurodegenerative Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605703#avn-211-s-impact-on-neurodegenerative-disorders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com